molecular formula C19H24N8O B6467558 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine CAS No. 2640934-20-7

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine

Cat. No.: B6467558
CAS No.: 2640934-20-7
M. Wt: 380.4 g/mol
InChI Key: KLOIUCOGBZGTGX-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

6-[4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a synthetic purine derivative characterized by a piperazine ring substituted at the 6-position with a 6-cyclopropylpyrimidin-4-yl group and a 2-methoxyethyl chain at the 9-position of the purine core. This compound belongs to a class of functionalized purines designed for diverse pharmacological applications, including antimicrobial, anticancer, and cardioprotective activities.

Properties

IUPAC Name

6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)purine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H24N8O/c1-28-9-8-27-13-24-17-18(22-12-23-19(17)27)26-6-4-25(5-7-26)16-10-15(14-2-3-14)20-11-21-16/h10-14H,2-9H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KLOIUCOGBZGTGX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COCCN1C=NC2=C1N=CN=C2N3CCN(CC3)C4=NC=NC(=C4)C5CC5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H24N8O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

380.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine is a purine derivative that has garnered interest due to its potential biological activities, particularly in the fields of oncology and neurology. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

  • Molecular Formula : C17H22N6O
  • Molecular Weight : 326.4 g/mol
  • CAS Number : 2770637-06-2

Biological Activity Overview

The biological activity of this compound can be categorized into several key areas:

  • Anticancer Activity
    • Recent studies indicate that derivatives of purine compounds, including this specific structure, exhibit significant cytotoxic effects against various cancer cell lines. For instance, it has shown high cytotoxicity against murine mammary carcinoma (4T1), human colorectal adenocarcinoma (COLO201), and hepatocellular carcinoma (HepG2) cells .
    • The mechanism of action appears to involve the inhibition of DNA biosynthesis, which is critical for cancer cell proliferation.
  • Neuropharmacological Effects
    • The compound has been investigated for its interaction with dopamine receptors, particularly the D3 subtype. It may modulate dopaminergic pathways, which are crucial in treating disorders such as schizophrenia and Parkinson's disease .
    • In vitro studies have demonstrated that this compound can influence neurotransmitter levels, suggesting potential applications in neurodegenerative diseases.
  • Enzyme Inhibition
    • The compound has shown promising results as an inhibitor of acetylcholinesterase (AChE), an enzyme linked to cognitive function and Alzheimer's disease. The inhibition of AChE can enhance acetylcholine levels in the brain, potentially improving memory and learning .
    • Additionally, it has been evaluated for urease inhibitory activity, which could have implications in treating infections caused by urease-producing bacteria .

Research Findings and Case Studies

Several studies have explored the biological activities of this compound and its derivatives:

StudyFindings
High cytotoxicity against multiple cancer cell lines; inhibition of DNA biosynthesis.
Modulation of D3 dopamine receptors; potential therapeutic effects in neurodegenerative disorders.
Significant AChE inhibition; potential use in cognitive enhancement therapies.

Case Study: Cytotoxic Activity

In a recent study, a series of purine derivatives were synthesized and tested for their cytotoxic effects on various tumor cell lines. The specific derivative containing the cyclopropylpyrimidine moiety demonstrated an IC50 value significantly lower than standard chemotherapeutic agents, indicating its potential as a novel anticancer agent .

Case Study: Neuropharmacological Effects

Another study focused on the neuropharmacological properties of this compound revealed its ability to enhance dopaminergic activity in animal models. This suggests that it could be beneficial in managing symptoms associated with dopamine dysregulation .

Scientific Research Applications

Medicinal Chemistry

Therapeutic Potential
Research indicates that this compound may act as a selective ligand for dopamine receptors, particularly the D3 subtype, which is implicated in various neurological disorders. Its structure allows it to potentially modulate dopaminergic signaling, making it a candidate for the treatment of conditions such as schizophrenia and Parkinson's disease .

Anti-Cancer Activity
Preliminary studies suggest that derivatives of this compound exhibit anti-cancer properties by inhibiting specific pathways involved in tumor growth. The presence of the cyclopropyl group enhances its binding affinity to target proteins involved in cancer cell proliferation .

Anti-inflammatory Effects
There is emerging evidence that this compound may possess anti-inflammatory properties, potentially through the modulation of cytokine release and inhibition of inflammatory pathways. This could make it useful in treating chronic inflammatory diseases .

Pharmacological Applications

Drug Design and Development
The unique structure of 6-[4-(6-cyclopropylpyrimidin-4-yl)piperazin-1-yl]-9-(2-methoxyethyl)-9H-purine serves as a scaffold for synthesizing new pharmacological agents. Researchers are exploring its derivatives to enhance efficacy and reduce side effects in therapeutic applications.

Binding Studies
Investigations into the binding interactions between this compound and various biological macromolecules (e.g., proteins, nucleic acids) are ongoing. These studies aim to elucidate the mechanisms by which the compound exerts its biological effects, providing insights for future drug design .

Material Science Applications

Development of New Materials
The compound's unique chemical structure can be utilized in the synthesis of novel materials with specific electronic or optical properties. Its ability to form stable complexes with metals or other organic molecules opens avenues in material science for creating advanced materials for electronics or photonics .

Case Studies

  • Dopamine Receptor Modulation
    • Study Focus: Investigated the binding affinity and selectivity of the compound towards dopamine receptors.
    • Findings: Showed significant selectivity for D3 receptors over D2 receptors, indicating potential for targeted therapies in neuropsychiatric disorders .
  • Anti-Cancer Activity
    • Study Focus: Evaluated the cytotoxic effects on various cancer cell lines.
    • Findings: Demonstrated dose-dependent inhibition of cell proliferation, suggesting a mechanism involving apoptosis induction .
  • Inflammation Inhibition
    • Study Focus: Assessed the compound's effect on cytokine production in vitro.
    • Findings: Reduced levels of pro-inflammatory cytokines in treated cells compared to controls, supporting its potential use in inflammatory diseases .

Comparison with Similar Compounds

Comparison with Similar Compounds

The compound shares structural motifs with several purine derivatives documented in recent research. Below is a detailed comparison based on substituents, synthesis, and biological activity:

Structural Comparison

Compound Name / ID (from Evidence) Core Structure 6-Position Substituent 9-Position Substituent Key Features
Target Compound Purine 4-(6-Cyclopropylpyrimidin-4-yl)piperazin-1-yl 2-Methoxyethyl Unique cyclopropylpyrimidine-piperazine hybrid; potential for enhanced metabolic stability due to cyclopropyl group.
Compound 29 () Purine 4-Acetylpiperazin-1-yl 8-(2-Chlorophenyl), 9-(4-Chlorophenyl) Chlorinated aryl groups enhance lipophilicity; acetylated piperazine improves solubility .
Compound 35 () Purine 4-(3,3-Dimethylbutanoyl)piperazin-1-yl 8-(2-Chlorophenyl), 9-(4-Chlorophenyl) Branched acyl group on piperazine; high HPLC purity (>99%) .
Compound 6 () Purine 4-(4-Tolyl)piperazin-1-yl Cyclopentyl, 8-(4-Phenoxyphenyl) Arylpiperazine moiety linked to antiproliferative activity against cancer cells .
Compound 10 () Purine 4-(4-Chlorophenyl)piperazin-1-yl Cyclopentyl, 8-(4-Phenoxyphenyl) Chlorophenyl group enhances binding to kinase targets .
CAS 2548999-13-7 () Purine 4-(6-Cyclopropyl-2-methylpyrimidin-4-yl)piperazin-1-yl H (unsubstituted) Methylpyrimidine substitution alters steric and electronic properties .

Pharmacological and Physicochemical Properties

  • Target Compound : The 2-methoxyethyl group at the 9-position may improve solubility compared to analogs with bulky aryl groups (e.g., chlorophenyl in ). The cyclopropylpyrimidine moiety likely enhances metabolic stability by reducing oxidative degradation .
  • Antimicrobial Activity : Analogs like 6-[4-(4-Propoxyphenyl)piperazin-1-yl]-9H-purine () exhibit potent antimycobacterial activity (MIC = 1.56 µg/mL against M. tuberculosis), attributed to the propoxyphenyl-piperazine motif .
  • Anticancer Activity: Compounds such as 9-Cyclopentyl-8-(4-phenoxyphenyl)-6-(4-(4-chlorophenyl)piperazin-1-yl)-9H-purine () show IC₅₀ values <10 µM against breast cancer cell lines (MCF-7) due to dual inhibition of PI3K and mTOR pathways .
  • Cardioprotective Potential: Nitrate ester-bearing purines (e.g., 6-[4-(6-nitroxyhexanoyl)piperazin-1-yl]-9H-purine ()) trigger ischemic postconditioning mechanisms, reducing myocardial infarction size by 40–60% in preclinical models .

Computational and In Silico Insights

  • Molecular docking studies on analogs () suggest that the piperazine ring engages in hydrogen bonding with ATP-binding pockets of kinases, while hydrophobic substituents (e.g., cyclopropyl) enhance van der Waals interactions .
  • LogP values for similar compounds range from 2.5–4.0, indicating moderate lipophilicity suitable for blood-brain barrier penetration .

Q & A

Basic: What synthetic methodologies are commonly employed for 6-piperazinyl-purine derivatives, and how can purity be validated?

Answer:
Synthesis typically involves nucleophilic substitution at the purine C6 position with functionalized piperazine derivatives. For example, analogs in and were prepared via General Procedure E (e.g., coupling with acyl chlorides or sulfonyl chlorides), yielding compounds with 39–79% efficiency .
Purity validation requires:

  • HPLC : Retention times (e.g., 20.71 minutes for compound 11 ) and purity thresholds (>95%) .
  • Spectroscopy : 1H^{1}\text{H} and 13C^{13}\text{C} NMR to confirm substituent integration and chemical shifts (e.g., δ 153.0 ppm for aromatic carbons) .
  • Mass spectrometry : Molecular ion peaks (e.g., m/z 517.4 [M+1]) to verify molecular weight .

Advanced: How can researchers optimize low-yield reactions in piperazinyl-purine synthesis?

Answer:
Low yields (e.g., 9% for compound 32 in ) often arise from steric hindrance or unstable intermediates. Optimization strategies include:

  • Temperature control : Higher yields (74–79%) were achieved at controlled temperatures (e.g., 0°C to room temperature) for acylations .
  • Catalyst screening : Use of DMAP or HOBt for amide couplings (not explicitly stated in evidence but inferred from similar syntheses).
  • Protecting groups : Fmoc-protected piperazines (e.g., in ) prevent side reactions during functionalization .
    Data contradiction : Compound 36 (39% yield) vs. 35 (74%) highlights the impact of substituent bulkiness on reactivity .

Basic: What analytical techniques are critical for confirming the structure of 6-piperazinyl-purines?

Answer:

  • 1H^{1}\text{H} NMR : Resolve aromatic protons (e.g., δ 7.2–8.5 ppm for chlorophenyl groups) and piperazine methylenes (δ 2.5–3.5 ppm) .
  • 13C^{13}\text{C} NMR : Identify carbonyl carbons (e.g., δ 170–175 ppm for acetyl groups) and quaternary carbons in purine cores .
  • High-resolution MS : Confirm molecular formula (e.g., m/z 553.3 for compound 38 with a thiopyranyl group) .

Advanced: How can researchers investigate structure-activity relationships (SAR) for this compound?

Answer:

  • Substituent variation : Compare analogs with cyclopropyl (current compound) vs. tetrahydrothiopyranyl (compound 38 ) groups to assess steric/electronic effects on target binding .
  • Biological assays : Use surface plasmon resonance (SPR) or fluorescence polarization to measure binding affinity to receptors (e.g., cannabinoid receptors, inferred from ) .
  • Computational modeling : Dock the compound into active sites (e.g., using AutoDock Vina) to predict interactions with residues like Asp189 in serine proteases .

Advanced: What strategies mitigate contradictions in spectral data interpretation?

Answer:

  • Decoupling experiments : Use DEPT-135 NMR to distinguish CH2_2/CH3_3 groups in complex spectra (e.g., piperazine methylenes at δ 2.5–3.5 ppm) .
  • Isotopic labeling : 15N^{15}\text{N}-enriched purines can clarify nitrogen connectivity in ambiguous cases.
  • Cross-validation : Compare experimental MS/MS fragmentation patterns with theoretical simulations (e.g., using MassFrontier) .

Basic: How is chemical stability assessed for 6-piperazinyl-purines under physiological conditions?

Answer:

  • pH stability studies : Incubate the compound in buffers (pH 1–10) and monitor degradation via HPLC at 24/48/72 hours .
  • Light sensitivity : Expose to UV-Vis light (300–800 nm) and track photodegradation products .
  • Thermal stability : Thermogravimetric analysis (TGA) to determine decomposition temperatures (e.g., >150°C for stable analogs in ) .

Advanced: What in vitro models are suitable for preliminary pharmacological evaluation?

Answer:

  • Cell-based assays : Use HEK293 cells transfected with target receptors (e.g., GPCRs) to measure cAMP or calcium flux responses .
  • Enzyme inhibition : Test against kinases or phosphodiesterases using fluorescence-based activity assays (e.g., ADP-Glo™ for kinases) .
  • Cytotoxicity screening : MTT assays in cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.